2,4-Hexadiyne

Description

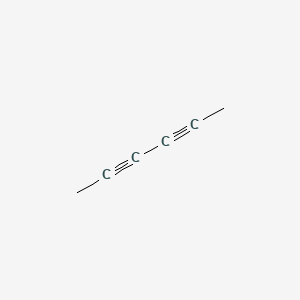

Structure

3D Structure

Properties

IUPAC Name |

hexa-2,4-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTCNWZFDASPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182367 | |

| Record name | 2,4-Hexadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-brown crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2,4-Hexadiyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

32.5 [mmHg] | |

| Record name | 2,4-Hexadiyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2809-69-0 | |

| Record name | 2,4-Hexadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Hexadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Hexadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Hexadiyne: Core Properties for Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Hexadiyne, a conjugated diacetylene, is a molecule of significant interest in materials science due to its ability to undergo solid-state polymerization. This unique property allows for the formation of highly ordered, conjugated polymers known as polydiacetylenes (PDAs). These materials exhibit remarkable optical and electronic properties, making them promising candidates for applications in sensors, nonlinear optics, and electronic devices. This guide provides a comprehensive overview of the fundamental properties of 2,4-hexadiyne, detailed experimental protocols for its synthesis and polymerization, and an exploration of the underlying reaction mechanisms.

Core Properties of 2,4-Hexadiyne

The physical and chemical characteristics of 2,4-hexadiyne are foundational to its utility in materials science. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ | [1][2][3][4][5][6] |

| Molecular Weight | 78.11 g/mol | [1][4] |

| CAS Number | 2809-69-0 | [1][4][5][6] |

| Appearance | Yellow-brown crystalline solid | [4] |

| Melting Point | 65-68 °C | [3] |

| Boiling Point | 127-129 °C | [3] |

| Vapor Pressure | 32.5 mmHg | [1][4] |

| Solubility | Soluble in many organic solvents. | [7] |

Spectroscopic Data

| Spectroscopy | Peak Information | Source(s) |

| ¹H NMR | Signals for methyl protons. | [8][9] |

| ¹³C NMR | Signals for sp and sp³ hybridized carbons. | [10][11] |

| Infrared (IR) | Characteristic peaks for C-H and C≡C bonds. | [12][13][14][15][16][17][18] |

| UV-Vis | Absorption maxima are dependent on conjugation. | [19][20] |

Synthesis of 2,4-Hexadiyne

The synthesis of symmetric diacetylenes like 2,4-hexadiyne is often achieved through oxidative coupling reactions of terminal alkynes. The Glaser coupling and its modification, the Hay coupling, are the most common methods.

Experimental Protocol: Glaser-Hay Coupling for Symmetric Diyne Synthesis

This protocol describes a general procedure for the synthesis of symmetric diynes, which can be adapted for 2,4-hexadiyne starting from propyne.

Materials:

-

Terminal alkyne (e.g., propyne)

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Organic solvent (e.g., acetone, dichloromethane)

-

Oxygen or air (as the oxidant)

-

Amine base (optional, e.g., pyridine)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne in the chosen organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of CuCl and TMEDA to the solution. The CuCl-TMEDA complex should be soluble in a range of solvents.[21]

-

Bubble air or oxygen through the reaction mixture. The reaction is an oxidative homocoupling.[1][7][22][23][24][25][26]

-

Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by quenching with an aqueous solution of ammonium (B1175870) chloride and extracting the product with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the pure symmetric diyne.

Solid-State Polymerization of 2,4-Hexadiyne

A key feature of 2,4-hexadiyne and its derivatives is their ability to undergo topochemical polymerization in the crystalline state. This process is initiated by external stimuli such as heat or UV radiation and results in a highly ordered polymer.[10][27][28][29][30]

Reaction Mechanism: Topochemical Polymerization

The solid-state polymerization of diacetylenes is a 1,4-addition reaction. For the reaction to occur, the monomer molecules must be packed in the crystal lattice in a specific arrangement. The distance between adjacent reacting carbon atoms (C1 and C4' of neighboring molecules) should be less than approximately 4 Å, and the angle of the diacetylene rod with respect to the stacking axis is ideally around 45°.[10][27][29] The polymerization proceeds with minimal atomic displacement, preserving the crystal lattice to a large extent.[27] This results in a polymer with a conjugated backbone of alternating double and triple bonds.[10][27]

Experimental Protocol: Solid-State Photopolymerization

This protocol outlines a general procedure for the photopolymerization of diacetylene single crystals.

Materials:

-

Single crystals of 2,4-hexadiyne or a suitable derivative

-

UV lamp (e.g., 254 nm)

-

Quartz sample holder

Procedure:

-

Grow single crystals of the diacetylene monomer from a suitable solvent. The crystal quality is crucial for successful topochemical polymerization.

-

Mount a single crystal on a quartz sample holder.

-

Irradiate the crystal with UV light at a specific wavelength (e.g., 254 nm). The polymerization is often accompanied by a distinct color change, typically from colorless or pale yellow to a deeply colored (blue or red) polymer.[30]

-

The extent of polymerization can be monitored by spectroscopic methods such as UV-Vis or Raman spectroscopy.

-

The reaction is typically performed at room temperature.

-

The resulting polymer is a single crystal of the polydiacetylene embedded within the remaining monomer matrix.

Signaling Pathways and Logical Relationships

In the context of materials science, "signaling pathways" can be interpreted as the sequence of events and interactions that lead to the desired material properties. For 2,4-hexadiyne, the critical pathway is its synthesis and subsequent polymerization.

Conclusion

2,4-Hexadiyne is a versatile building block in materials science, primarily owing to its capacity for solid-state polymerization. The ability to form highly ordered, conjugated polydiacetylene structures through a topochemical reaction opens up a wide range of possibilities for the development of advanced materials with tailored optical and electronic properties. Understanding the fundamental properties of the monomer, mastering its synthesis, and controlling the polymerization process are key to harnessing the full potential of this fascinating molecule. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and scientists working in this exciting field.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. PubChemLite - 2,4-hexadiyne (C6H6) [pubchemlite.lcsb.uni.lu]

- 3. 2,4-hexadiyne [stenutz.eu]

- 4. 2,4-Hexadiyne | C6H6 | CID 137727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Hexadiyne [webbook.nist.gov]

- 6. 2,4-Hexadiyne [webbook.nist.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. 2,4-HEXADIENE(5194-50-3) 1H NMR spectrum [chemicalbook.com]

- 9. 2,4-HEXADIENE(592-46-1) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,4-HEXADIENE(5194-51-4) 13C NMR spectrum [chemicalbook.com]

- 12. 2,4-Hexadiyne [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. azooptics.com [azooptics.com]

- 16. ejournal.upi.edu [ejournal.upi.edu]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. 2,4-Hexadienal, (E,E)- [webbook.nist.gov]

- 20. brainly.in [brainly.in]

- 21. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 22. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. benchchem.com [benchchem.com]

- 25. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. staff.ulsu.ru [staff.ulsu.ru]

- 28. tandfonline.com [tandfonline.com]

- 29. Topochemical polymerization - Wikipedia [en.wikipedia.org]

- 30. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Hexadiyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-hexadiyne, a linear diyne of interest in various fields of chemical research and development. This document details experimental protocols, key characterization data, and a logical workflow for its preparation and analysis.

Introduction

2,4-Hexadiyne (CH₃C≡C-C≡CCH₃), also known as dimethylbutadiyne or dimethyldiacetylene, is a symmetrical conjugated diyne. Its rigid, linear structure and the presence of two triple bonds make it a valuable building block in organic synthesis, materials science, and as a ligand in organometallic chemistry. This guide outlines a common synthetic route and the essential spectroscopic techniques used for its characterization.

Synthesis of 2,4-Hexadiyne

The primary synthetic route to 2,4-hexadiyne is through the oxidative coupling of a terminal alkyne, specifically propyne (B1212725) (CH₃C≡CH). Several named reactions can accomplish this transformation, with the Glaser and Hay couplings being the most prominent. These methods utilize a copper catalyst to facilitate the formation of the carbon-carbon bond between the two alkyne units.

Experimental Protocol: Oxidative Coupling of Propyne (Adapted from Glaser-Hay Coupling Principles)

Materials:

-

Propyne (gas or condensed liquid)

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous solvent (e.g., acetone, THF, or pyridine)[1]

-

Oxygen or air (as the oxidant)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

Reaction Setup: A two- or three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser is assembled and flame-dried under an inert atmosphere.

-

Catalyst Preparation: The flask is charged with a catalytic amount of copper(I) chloride and TMEDA in an anhydrous solvent under an inert atmosphere. The mixture is stirred until a homogenous solution is formed.

-

Introduction of Propyne: Propyne gas is bubbled through the catalyst solution at a controlled rate, or a solution of condensed propyne in the reaction solvent is added dropwise. The reaction is typically carried out at room temperature or slightly elevated temperatures.

-

Oxidation: A gentle stream of air or oxygen is passed through the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is quenched with a dilute acid solution (e.g., 1 M HCl) to neutralize the amine ligand and dissolve the copper salts. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or pentane).

-

Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude 2,4-hexadiyne can be further purified by distillation or chromatography.

Yield: The yield of this reaction can vary depending on the specific conditions and the efficiency of the setup for handling gaseous propyne.

Characterization of 2,4-Hexadiyne

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,4-hexadiyne. The following spectroscopic techniques are commonly employed.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆ | [8] |

| Molecular Weight | 78.11 g/mol | [8] |

| CAS Number | 2809-69-0 | [8] |

| Appearance | Yellow-brown crystalline solid | |

| Boiling Point | Information not readily available | [9] |

| Melting Point | Information not readily available | [9] |

Spectroscopic Data

1. Mass Spectrometry (MS)

The mass spectrum of 2,4-hexadiyne provides information about its molecular weight and fragmentation pattern.[10][11]

| m/z | Relative Intensity (%) | Assignment |

| 78 | ~60 | [M]⁺ (Molecular Ion) |

| 77 | ~100 | [M-H]⁺ |

| 76 | ~50 | [M-2H]⁺ |

| 75 | ~30 | [M-3H]⁺ |

| 51 | ~25 | C₄H₃⁺ |

| 50 | ~20 | C₄H₂⁺ |

2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of characteristic functional groups.[8][11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Medium | C-H stretch (methyl) |

| ~2260 | Strong | C≡C stretch (alkyne) |

| ~1440 | Medium | C-H bend (methyl) |

| ~1380 | Medium | C-H bend (methyl) |

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the 2,4-hexadiyne molecule, its NMR spectra are relatively simple.

-

¹³C NMR Spectroscopy: Three distinct signals are expected for the three types of carbon atoms.[8]

| Chemical Shift (δ, ppm) | Assignment |

| ~4.0 | C1 & C6 (CH₃) |

| ~65.0 | C2 & C5 (alkynyl) |

| ~75.0 | C3 & C4 (alkynyl) |

Experimental Workflow and Logic

The synthesis and characterization of 2,4-hexadiyne follow a logical progression, as illustrated in the workflow diagram below.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 6. Glaser coupling - Wikipedia [en.wikipedia.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 2,4-Hexadiyne [webbook.nist.gov]

- 9. 2,4-Hexadiyne [webbook.nist.gov]

- 10. 2,4-Hexadiyne [webbook.nist.gov]

- 11. 2,4-Hexadiyne [webbook.nist.gov]

Spectroscopic Profile of 2,4-Hexadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-hexadiyne (CH₃C≡C-C≡CCH₃), a symmetrical conjugated diyne. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides generalized experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for 2,4-hexadiyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Due to the symmetry of the 2,4-hexadiyne molecule, a single signal is expected for the six equivalent methyl protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.9 - 2.0 (Predicted) | Singlet | 6H | -CH₃ |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| 4.2 | -CH₃ |

| 64.9 | -C≡C- |

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-hexadiyne is characterized by the absence of a terminal alkyne C-H stretch and the presence of a weak C≡C stretching vibration.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2268 | Weak | C≡C Stretch |

| 2920 | Medium | C-H Stretch (sp³) |

| 1375 | Medium | C-H Bend (sp³) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2,4-hexadiyne shows a prominent molecular ion peak.

| m/z | Relative Intensity (%) | Assignment |

| 78 | 100 | [M]⁺ (Molecular Ion) |

| 77 | 35 | [M-H]⁺ |

| 51 | 20 | [C₄H₃]⁺ |

| 39 | 15 | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These represent typical procedures and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2,4-hexadiyne would be prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a final volume of about 0.6-0.7 mL. The solution must be free of any particulate matter. The prepared sample is then transferred to a clean 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, typically 8 to 16 scans are acquired. For ¹³C NMR, a greater number of scans (e.g., 1024 or more) are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For a solid sample like 2,4-hexadiyne, the IR spectrum can be obtained using a KBr pellet or as a Nujol mull. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For the Nujol mull method, the sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 2,4-hexadiyne can be obtained using a mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC) for sample introduction. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is vaporized and separated from the solvent. Upon entering the mass spectrometer, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as 2,4-hexadiyne.

Caption: General workflow for spectroscopic analysis of 2,4-hexadiyne.

An In-depth Technical Guide on the Electronic and Molecular Structure of 2,4-Hexadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Hexadiyne (also known as dimethyldiacetylene) is a linear, conjugated alkyne with the chemical formula C₆H₆.[1][2][3][4][5][6] Its rigid, rod-like structure and the presence of a conjugated π-electron system impart unique chemical and physical properties, making it a molecule of interest in materials science, and as a structural motif in medicinal chemistry. This guide provides a comprehensive overview of the electronic and molecular structure of 2,4-hexadiyne, presenting key quantitative data from experimental and theoretical studies, detailed experimental methodologies, and visualizations of its structural and analytical workflows.

Molecular Structure

The geometry of 2,4-hexadiyne has been determined with high precision using gas-phase electron diffraction. This technique provides detailed information about bond lengths and angles in the gaseous state, where the molecule is free from intermolecular interactions.

Experimental Data: Gas-Phase Electron Diffraction

A seminal study by Almenningen, Bastiansen, and Munthe-Kaas provided the following structural parameters for 2,4-hexadiyne.[7]

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C-H | 1.09 | |

| C≡C | 1.208 | |

| C-C (single) | 1.377 | |

| C-C (methyl) | 1.450 | |

| Bond Angle (°) | ||

| ∠HCC | 111.6 |

Table 1: Experimentally determined structural parameters of 2,4-hexadiyne from gas-phase electron diffraction.[7]

Theoretical Calculations

Computational chemistry provides a powerful tool to complement experimental data and to predict molecular properties. Ab initio and Density Functional Theory (DFT) calculations can be used to optimize the geometry of 2,4-hexadiyne and to calculate its structural parameters. While a specific comprehensive theoretical study with a full set of calculated bond lengths and angles for 2,4-hexadiyne was not identified in the search, theoretical methods are routinely used to predict such parameters with high accuracy.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

The determination of the molecular structure of 2,4-hexadiyne was achieved through gas-phase electron diffraction. The general experimental procedure for this technique is as follows:

-

Sample Introduction: A gaseous sample of 2,4-hexadiyne is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly to the molecular beam.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the 2,4-hexadiyne molecules.

-

Detection: The scattered electrons form a diffraction pattern, which is recorded on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is measured as a function of the scattering angle.

-

Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution function, which describes the probability of finding two atoms at a certain distance from each other. From this function, the bond lengths and bond angles of the molecule can be determined with high precision.

Electronic Structure

The electronic structure of 2,4-hexadiyne is characterized by its conjugated system of two triple bonds. This conjugation leads to a delocalization of π-electrons across the C2-C3-C4-C5 backbone, influencing its spectroscopic properties and reactivity.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is an experimental technique that measures the ionization energies of molecules, providing direct insight into the energies of their molecular orbitals. While a specific He(I) photoelectron spectrum for 2,4-hexadiyne with detailed ionization potentials was not found in the literature search, studies on related alkynes and oxyalkynes provide a basis for understanding its electronic structure.[7] The spectrum would be expected to show bands corresponding to the ionization of electrons from the π-orbitals of the triple bonds and the σ-orbitals of the C-C and C-H bonds.

Theoretical Insights into Electronic Structure

Theoretical studies on polyynes provide a framework for understanding the electronic transitions and molecular orbital energies of 2,4-hexadiyne. Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra. For 2,4-hexadiyne, the lowest energy electronic transitions would be expected to be of the π → π* type.

Vibrational Spectroscopy

The vibrational modes of 2,4-hexadiyne can be characterized using infrared (IR) and Raman spectroscopy. The linear and symmetric nature of the molecule influences which vibrational modes are active in each type of spectroscopy.

Infrared Spectroscopy

The NIST Chemistry WebBook provides a gas-phase infrared spectrum of 2,4-hexadiyne.[1][2][3][6] While a detailed assignment of all vibrational modes is not available from the search, the spectrum shows characteristic absorption bands. For a molecule with D₃d symmetry (assuming staggered methyl groups), the vibrational modes that result in a change in the dipole moment are IR active.

Raman Spectroscopy

For a centrosymmetric molecule like 2,4-hexadiyne, the rule of mutual exclusion applies. This means that vibrational modes that are Raman active are IR inactive, and vice versa. The most intense bands in the Raman spectrum of a conjugated diyne are typically the symmetric C≡C stretching modes.

Summary and Outlook

References

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 2,4-Hexadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Hexadiyne, a symmetrical conjugated diyne, serves as a versatile building block in organic synthesis and materials science. Its rigid, linear structure and the high electron density of its triple bonds confer unique reactivity, making it a valuable precursor for a range of molecular architectures, from complex heterocyclic systems to novel conjugated polymers. This guide provides a comprehensive overview of the core reactivity and reaction mechanisms of 2,4-hexadiyne, with a focus on its applications in polymerization, cycloaddition reactions, and transformations involving organometallic reagents. Detailed experimental protocols for key reactions are provided, along with tabulated quantitative data for easy comparison.

Polymerization of 2,4-Hexadiyne and its Derivatives

The most extensively studied reaction of 2,4-hexadiyne and its derivatives is polymerization, which can be initiated thermally, photochemically, or using gamma radiation. This process, particularly in the solid state, is a topochemical reaction, meaning the reactivity is controlled by the crystal packing of the monomer.

Solid-State Polymerization

Solid-state polymerization of diacetylenes like 2,4-hexadiyne proceeds via a 1,4-addition mechanism, leading to the formation of a highly conjugated polymer backbone with alternating double and triple bonds (a polydiacetylene). For the reaction to occur, the monomer molecules in the crystal lattice must be arranged in a specific orientation, allowing for the "least motion" principle to apply.

A prominent example is the polymerization of 2,4-hexadiyne-1,6-diol (B1360023) bis(p-toluenesulfonate) (PTS), which has been studied extensively. The polymerization is often autocatalytic, characterized by an induction period followed by a rapid propagation phase.

Liquid-State Polymerization

In the liquid state, the polymerization of 2,4-hexadiyne derivatives can follow a different mechanistic pathway. For instance, the liquid-state polymerization of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) is proposed to occur via an intramolecular cyclization, akin to a Hexadehydro Diels-Alder reaction, which is a zero-order reaction.[1] This contrasts with the autocatalytic behavior observed in the solid state.[2]

Table 1: Thermodynamic and Kinetic Data for the Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) (PTS)

| Parameter | Solid-State Polymerization | Liquid-State Polymerization | Reference |

| Reaction Heat (ΔH) | 128 ± 4 kJ mol⁻¹ | 360 ± 5 kJ mol⁻¹ | [1] |

| Activation Energy (Ea) | 68 to 95 kJ mol⁻¹ (variable) | 94 ± 2 kJ mol⁻¹ (constant) | [1] |

| Reaction Order | Autocatalytic | Zero-order | [1][2] |

| Rate Constant (k) at 90°C | k₀ = 0.0012 min⁻¹, k = 0.019 min⁻¹ | Not specified | [3] |

Cycloaddition Reactions

The conjugated triple bonds of 2,4-hexadiyne make it a potential candidate for various cycloaddition reactions, serving as a dienophile or a component in higher-order cycloadditions. While specific examples for 2,4-hexadiyne are not abundant in the literature, the reactivity can be inferred from the behavior of other internal alkynes.

Diels-Alder [4+2] Cycloaddition

As a dienophile, 2,4-hexadiyne can react with conjugated dienes to form a 1,4-cyclohexadiene (B1204751) ring. The reaction is a concerted, pericyclic process. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.

[2+2+2] Cyclotrimerization

2,4-Hexadiyne can undergo transition metal-catalyzed [2+2+2] cyclotrimerization with other alkynes or alkenes to form substituted benzene (B151609) rings or cyclohexadienes. Catalysts based on nickel, cobalt, and rhodium are commonly employed for this transformation. This reaction is a powerful tool for the construction of aromatic systems.

Reactions with Organometallic Reagents

The acetylenic protons of terminal alkynes are acidic and readily deprotonated by strong bases like organolithium reagents. While 2,4-hexadiyne is an internal alkyne and lacks these acidic protons, organometallic reagents can still react with the triple bonds.

Reaction with Organolithium Reagents

Strong organolithium reagents, such as n-butyllithium (n-BuLi), can add across one of the triple bonds of 2,4-hexadiyne. This carbolithiation reaction generates a vinyllithium (B1195746) intermediate, which can then be trapped with various electrophiles.

Reduction with Alkali Metals in Liquid Ammonia

2,4-Hexadiyne can be reduced to the corresponding (E,E)-2,4-hexadiene using dissolving metal reduction, typically with sodium or lithium in liquid ammonia. The reaction proceeds through a radical anion intermediate, and the stereochemistry is controlled by the thermodynamic preference for the trans-alkene.

Synthesis of Heterocycles

The rigid 1,3-diyne scaffold of 2,4-hexadiyne is a valuable precursor for the synthesis of various heterocyclic compounds, particularly five-membered rings.

Synthesis of Phospholes

1,3-Diynes can react with primary phosphines in the presence of a base to yield phospholes. This reaction provides a direct route to these phosphorus-containing heterocycles.

Zirconocene-Mediated Cyclizations

Zirconocene complexes can mediate the cyclization of diynes with various unsaturated partners to form a range of metallacycles, which can be further functionalized to yield diverse heterocyclic structures. This methodology has been applied to the synthesis of nitrogen-containing heterocycles from diyne precursors.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Hexadiyne-1,6-diol via Glaser Coupling

This protocol describes the synthesis of a key precursor to many 2,4-hexadiyne derivatives.

Materials:

-

Propargyl alcohol

-

Copper(I) chloride (CuCl)

-

Oxygen gas

Procedure:

-

To a round-bottom flask equipped with a condenser and a magnetic stir bar, add propargyl alcohol (20 g, 0.357 mol), pyridine (7.2 mL, 0.089 mol), copper(I) chloride (0.424 g, 4.28 mmol), and 200 mL of methanol.[4]

-

Heat the mixture to 35 °C.[4]

-

Bubble oxygen gas through the reaction mixture for 4 hours.[4]

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 2,4-hexadiyne-1,6-diol.

Protocol 2: Solid-State Polymerization of 2,4-Hexadiyne-1,6-diol bis(p-toluenesulfonate) (PTS)

Materials:

-

2,4-Hexadiyne-1,6-diol bis(p-toluenesulfonate) (PTS) monomer crystals

-

Oven or UV lamp or Gamma-ray source

Procedure:

-

Place single crystals of PTS in a suitable container.

-

For thermal polymerization, heat the crystals in an oven at a controlled temperature (e.g., 60-90°C). The polymerization can be monitored by the appearance of a characteristic metallic blue or red color.

-

For photopolymerization, expose the crystals to UV radiation.

-

For gamma-ray induced polymerization, expose the crystals to a gamma-ray source for a specified dose.

-

The extent of polymerization can be determined by gravimetry after extracting the unreacted monomer with a suitable solvent (e.g., acetone).[5]

Table 2: Spectroscopic Data for Polydiacetylenes

| Spectroscopic Technique | Characteristic Features | Wavenumber/Chemical Shift | Reference |

| FTIR Spectroscopy | C≡C stretching (enyne backbone) | ~2100 cm⁻¹ | [6] |

| C=C stretching (enyne backbone) | ~1500-1600 cm⁻¹ | [7] | |

| ¹³C NMR Spectroscopy | Acetylenic carbons in the backbone | ~70-80 ppm | [8] |

| Olefinic carbons in the backbone | ~130 ppm | [8] |

Conclusion

2,4-Hexadiyne is a molecule with a rich and varied reactivity profile. Its ability to undergo topochemical solid-state polymerization has led to the development of fascinating conjugated materials with unique optical and electronic properties. Beyond polymerization, its conjugated triple bonds are amenable to a range of organic transformations, including cycloaddition reactions and reactions with organometallic species, opening avenues for the synthesis of complex cyclic and heterocyclic structures. While the reactivity of the parent 2,4-hexadiyne is not as extensively documented as some of its derivatives, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore its synthetic potential. Further investigation into the specific reaction conditions and substrate scope for cycloadditions and organometallic reactions of 2,4-hexadiyne will undoubtedly unlock new and exciting applications for this versatile building block.

References

- 1. Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Hexadiyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,4-hexadiyne. Due to a lack of extensive experimental data on the parent compound, this document leverages findings from closely related diacetylene compounds, particularly its derivatives, to infer its thermal behavior. The information is intended to guide researchers in handling, processing, and developing applications for this and similar energetic materials.

Executive Summary

2,4-Hexadiyne and its derivatives are of significant interest due to their unique conjugated structures and potential for polymerization and energetic applications. Understanding their thermal stability is paramount for safe handling and for controlling their reactivity in various processes. This guide summarizes the key thermal properties, decomposition pathways, and the experimental methodologies used to characterize these behaviors. All quantitative data presented is derived from studies on 2,4-hexadiyne derivatives and should be considered indicative for the parent compound.

Thermal Analysis Data

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability of compounds. The following tables summarize key parameters obtained from studies on 2,4-hexadiyne derivatives, which provide a reasonable approximation for the parent compound.

Table 1: Thermogravimetric Analysis (TGA) Data for a 2,4-Hexadiyne Derivative

| Parameter | Value | Experimental Conditions |

| Onset of Decomposition | ~200 - 250 °C | Inert Atmosphere (Nitrogen), 10 °C/min heating rate |

| Temperature of Max. Decomposition Rate | ~250 - 300 °C | Inert Atmosphere (Nitrogen), 10 °C/min heating rate |

| Final Residue at 600 °C | Varies with derivative | Inert Atmosphere (Nitrogen), 10 °C/min heating rate |

Note: Data is inferred from studies on substituted 2,4-hexadiyne compounds.

Table 2: Differential Scanning Calorimetry (DSC) Data for a 2,4-Hexadiyne Derivative

| Parameter | Value | Experimental Conditions |

| Melting Point (Tm) | ~94 °C (for a tosylate derivative)[1] | Inert Atmosphere (Argon), variable heating rates[1] |

| Heat of Fusion (ΔHf) | ~36.3 kJ/mol (for a tosylate derivative)[1] | Inert Atmosphere (Argon)[1] |

| Exothermic Decomposition | Observed following melting | Inert Atmosphere |

| Activation Energy (Ea) of Polymerization | ~94 kJ/mol (solid-state)[1] | Isothermal and non-isothermal DSC[1] |

Note: The activation energy provided is for the polymerization process, which can be a competing reaction with decomposition at elevated temperatures. Data is for 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate).[1]

Decomposition Pathways and Products

The thermal decomposition of alkynes can proceed through various complex radical-mediated pathways. For 2,4-hexadiyne, decomposition is expected to initiate via C-C bond cleavage, followed by a cascade of reactions including isomerization, cyclization, and fragmentation.

Pyrolysis coupled with Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the primary technique for identifying decomposition products. While specific product distribution data for 2,4-hexadiyne is scarce, analogous studies on other organic compounds suggest the formation of a complex mixture of smaller hydrocarbons.

Expected Decomposition Products:

-

Volatile Hydrocarbons: Methane, ethane, ethylene, acetylene, and other small alkanes and alkenes.

-

Aromatic Compounds: Benzene, toluene, and other substituted aromatics may form through cyclization and aromatization reactions.

-

Polymeric Residues: At higher temperatures or under specific conditions, polymerization can compete with decomposition, leading to the formation of carbonaceous char.

The following diagram illustrates a generalized decomposition pathway.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are standardized and can be adapted for the specific analysis of 2,4-hexadiyne.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup:

-

Place the sample crucible and a reference crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as melting and decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum) and hermetically seal it.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature.

-

Heat the sample at a constant rate (e.g., 10 °C/min) through the temperature range of interest.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) appear as peaks. The area under the peak is proportional to the enthalpy change of the transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically in the microgram range) into a pyrolysis sample cup or tube.

-

Pyrolysis:

-

Insert the sample into the pyrolysis unit, which is directly interfaced with the GC inlet.

-

Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).

-

-

Gas Chromatography (GC):

-

The volatile pyrolysis products are swept into the GC column by the carrier gas.

-

The components are separated based on their boiling points and affinity for the stationary phase of the column. A programmed temperature ramp is used to elute the compounds.

-

-

Mass Spectrometry (MS):

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.

-

-

Data Analysis: The resulting mass spectrum for each component is a molecular fingerprint that can be compared to spectral libraries for identification.

Conclusion

While direct experimental data on the thermal decomposition of 2,4-hexadiyne is limited, analysis of its derivatives provides valuable insights into its expected thermal behavior. The compound is anticipated to exhibit an onset of decomposition in the range of 200-250 °C, with decomposition proceeding through complex radical pathways to yield a mixture of smaller hydrocarbons and potentially a carbonaceous residue. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own detailed thermal analysis of 2,4-hexadiyne and related compounds, ensuring safe handling and facilitating the development of new applications. Further research is encouraged to establish a definitive thermal profile for the parent 2,4-hexadiyne.

References

Solubility Profile of 2,4-Hexadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-hexadiyne in common organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicting the solubility based on the fundamental principle of "like dissolves like." Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data.

Predicted Solubility of 2,4-Hexadiyne

2,4-Hexadiyne is a linear hydrocarbon with the chemical formula C₆H₆. Its structure, consisting of a six-carbon chain with two triple bonds, makes it a nonpolar molecule. The primary intermolecular forces it exhibits are weak van der Waals forces (London dispersion forces). According to the principle of "like dissolves like," nonpolar solutes tend to dissolve in nonpolar solvents, while they are poorly soluble in polar solvents.

Based on this principle, the predicted solubility of 2,4-hexadiyne in a range of common organic solvents is summarized in the table below.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of 2,4-Hexadiyne | Rationale |

| n-Hexane | C₆H₁₄ | Nonpolar | High | Both are nonpolar hydrocarbons, leading to favorable van der Waals interactions. |

| Toluene | C₇H₈ | Nonpolar | High | As a nonpolar aromatic hydrocarbon, it is an excellent solvent for other nonpolar compounds. |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | High | The low polarity of diethyl ether allows for effective solvation of nonpolar hydrocarbons. |

| Acetone (B3395972) | (CH₃)₂CO | Polar Aprotic | Moderate | The moderate polarity of acetone may limit the solubility compared to nonpolar solvents. |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Low | The presence of a hydroxyl group and hydrogen bonding in ethanol makes it less compatible with the nonpolar 2,4-hexadiyne. |

| Methanol | CH₃OH | Polar Protic | Low | Higher polarity and stronger hydrogen bonding network than ethanol, resulting in lower expected solubility for a nonpolar solute. |

| Water | H₂O | Very Polar | Insoluble | The highly polar nature and extensive hydrogen bonding of water make it a very poor solvent for nonpolar hydrocarbons. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data for 2,4-hexadiyne, a gravimetric method can be employed. This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.

Objective: To determine the solubility of 2,4-hexadiyne in a given organic solvent at a specific temperature.

Materials and Apparatus:

-

2,4-Hexadiyne (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Pipettes and syringes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,4-hexadiyne to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish. This step removes any remaining microscopic solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing the 2,4-hexadiyne to sublime or decompose. A vacuum desiccator at room temperature can also be used.

-

Continue the drying process until a constant mass is achieved, which indicates all the solvent has been removed.

-

Weigh the evaporation dish with the dry 2,4-hexadiyne residue.

-

Calculations: The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Mass of the solvent: (Mass of dish + solution) - (Mass of dish + dry solute)

-

Mass of the dissolved solute: (Mass of dish + dry solute) - (Mass of empty dish)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of 2,4-hexadiyne.

Health and Safety Considerations for Handling 2,4-Hexadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of 2,4-Hexadiyne. The following sections detail its physical and chemical properties, known and potential hazards, safe handling and storage procedures, emergency protocols, and relevant experimental methodologies for safety assessment. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle 2,4-Hexadiyne safely in a laboratory setting.

Hazard Identification and Classification

2,4-Hexadiyne is classified as a flammable solid and an irritant.[1] It is essential to handle this compound with appropriate precautions to mitigate risks.

GHS Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,4-Hexadiyne is classified as:

-

Flammable Solids, Category 2 (H228): Flammable solid.[1]

Hazard Statements:

-

H228: Flammable solid.[1]

Precautionary Statements: A comprehensive set of precautionary statements is associated with the handling of 2,4-Hexadiyne, including:[1]

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P370+P378: In case of fire: Use CO2, dry chemical, or foam to extinguish.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,4-Hexadiyne is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ | [1] |

| Molecular Weight | 78.11 g/mol | [1] |

| Appearance | Yellow-brown crystalline solid | [1] |

| Melting Point | 68 °C | |

| Boiling Point | 129.5 °C at 760 mmHg | |

| Vapor Pressure | 32.5 mmHg at 25°C | [1] |

| Flash Point | 12.3 °C |

Toxicological Properties

General Toxicity:

-

Irritant: 2,4-Hexadiyne is considered to be an irritant.[1] Direct contact with the skin, eyes, or respiratory tract may cause irritation.

Potential for Sensitization: While not specifically documented for 2,4-Hexadiyne, conjugated dienes can be metabolized in the skin to form allergenic compounds.[2] This suggests a potential for 2,4-Hexadiyne to act as a prohapten, a substance that becomes a sensitizer (B1316253) after metabolic activation.[2]

Due to the lack of comprehensive toxicological data, it is prudent to handle 2,4-Hexadiyne with a high degree of caution and to minimize all routes of exposure.

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with 2,4-Hexadiyne.

Engineering Controls:

-

Work with 2,4-Hexadiyne should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

-

Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.

Personal Protective Equipment (PPE): A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools.

-

Ground and bond containers and receiving equipment during transfers to prevent static discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, particularly strong oxidizing agents.

Reactivity and Stability

Reactivity:

-

Incompatible Materials: 2,4-Hexadiyne is incompatible with strong oxidizing agents, which can lead to vigorous reactions.

Stability:

-

2,4-Hexadiyne is generally stable under recommended storage conditions.

Hazardous Decomposition Products:

-

Thermal decomposition may produce carbon monoxide and carbon dioxide.

Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Spill Procedures:

-

Small Spills:

-

Eliminate all ignition sources.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place in a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent.

-

-

Large Spills:

-

Evacuate the area and restrict access.

-

Eliminate all ignition sources.

-

Contact your institution's emergency response team.

-

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or foam.

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Safety Assessment

While specific experimental results for 2,4-Hexadiyne are not widely published, the following sections describe the standard methodologies that would be employed to assess its key safety parameters.

Flammability of Solids (UN Test N.1)

This test is used to determine if a solid is readily combustible and to classify it as a flammable solid for transportation purposes.[5][6]

Methodology:

-

Preliminary Screening Test:

-

A 250 mm long, 20 mm wide, and 10 mm high train of the substance is formed on a non-combustible, non-porous, and low heat-conducting base plate.[7]

-

A flame from a gas burner is applied to one end of the powder train for a specified time (e.g., 2 minutes).[7]

-

Observations are made to determine if the substance ignites and propagates combustion. If the combustion zone propagates over a 200 mm length in less than 2 minutes, the substance is considered a flammable solid and proceeds to the burning rate test.[7]

-

-

Burning Rate Test:

-

A 250 mm long train of the substance is prepared in the same manner.

-

The substance is ignited, and the time it takes for the combustion to propagate over a measured distance (typically 100 mm) is recorded.

-

The burning rate is calculated. The classification into Packing Group II or III is based on the burning rate and whether the wetted zone stops the flame propagation.

-

Chemical Stability Testing

Chemical stability studies are conducted to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Methodology:

-

Sample Preparation: Samples of 2,4-Hexadiyne are stored in controlled environmental chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

Analytical Techniques: At specified time points, samples are withdrawn and analyzed for degradation products and any change in physical properties. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and any degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile degradation products.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in the chemical structure.

-

-

Data Analysis: The rate of degradation is determined, and the shelf-life of the compound is established based on the acceptable level of degradation.

Visualizations

The following diagrams provide visual representations of key safety workflows and logical relationships for handling 2,4-Hexadiyne.

Caption: Workflow for Safe Handling of 2,4-Hexadiyne in a Laboratory Setting.

Caption: Experimental Workflow for Flammability Testing of a Solid (UN Test N.1).

Caption: Decision Tree for Emergency Response to a 2,4-Hexadiyne Spill.

References

- 1. 2,4-Hexadiyne | C6H6 | CID 137727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A conjugated diene identified as a prohapten: contact allergenic activity and chemical reactivity of proposed epoxide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 4. benchchem.com [benchchem.com]

- 5. Division 4.1 UN N1 Test method for flammable solids | RISE [ri.se]

- 6. sigma-hse.com [sigma-hse.com]

- 7. Readily Combustible Solids - UN test N.1 - Prime Process Safety Center [primeprocesssafety.com]

The Genesis of a Diacetylene: A Technical Chronicle of 2,4-Hexadiyne Synthesis

For Immediate Release

A cornerstone molecule in the study of conjugated systems and polymer chemistry, 2,4-hexadiyne has a rich history of synthesis rooted in the foundational principles of carbon-carbon bond formation. This technical guide delves into the discovery and historical evolution of 2,4-hexadiyne synthesis, presenting a comprehensive overview for researchers, scientists, and professionals in drug development. The narrative traces the development from seminal coupling reactions to modern adaptations, providing a detailed look at the experimental protocols that have defined this field.

A Historical Perspective on Diyne Synthesis

The journey to synthesize 2,4-hexadiyne is intrinsically linked to the broader development of methods for coupling terminal alkynes. The latter half of the 19th century and the mid-20th century saw pioneering work that laid the groundwork for the creation of diacetylene linkages.

The story begins with Carl Glaser's discovery in 1869 of the oxidative coupling of copper(I) acetylides. This reaction, now known as the Glaser coupling , was a landmark achievement in organic synthesis, demonstrating the formation of a carbon-carbon bond between two terminal alkynes in the presence of a copper(I) salt and an oxidant, typically air.[1]

Over the subsequent decades, several crucial modifications to the Glaser coupling were introduced to improve its reliability, scope, and experimental ease. In the 1950s, Geoffrey Eglinton and A. R. Galbraith developed a significant variation, the Eglinton reaction , which utilizes a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a pyridine (B92270) solution.[2][3] This method obviated the need for air oxidation and provided a more controlled reaction environment.

Shortly after, in 1962, Allan S. Hay reported a catalytic version of the Glaser coupling. The Hay coupling employs a catalytic amount of a copper(I) salt in conjunction with a chelating amine, most notably N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses air as the oxidant.[4][5] The use of the TMEDA complex enhances the solubility of the copper catalyst in organic solvents, broadening the reaction's applicability.[6]

While not the first synthesis of a diacetylene, the work of Armitage, Jones, and Whiting in 1951 introduced a new route for the synthesis of diacetylene and its symmetrical derivatives, further expanding the toolkit for creating these valuable compounds.[7]

Core Synthetic Methodologies

The synthesis of 2,4-hexadiyne, also known as dimethylbutadiyne or dimethyldiacetylene, is achieved through the oxidative dimerization of its precursor, propyne (B1212725) (methylacetylene). The three primary historical methods—Glaser, Eglinton, and Hay couplings—remain the conceptual foundation for this transformation.

Glaser Coupling

The Glaser coupling involves the deprotonation of a terminal alkyne by a base in the presence of a copper(I) salt to form a copper acetylide intermediate. This intermediate then undergoes oxidative dimerization to yield the symmetric diyne.

Experimental Protocol: Glaser Coupling of Propyne (General Procedure)

A stream of propyne gas is bubbled through a solution containing a catalytic amount of a copper(I) salt, such as copper(I) chloride or copper(I) bromide, dissolved in a suitable solvent like ethanol, water, or a mixture thereof. A base, traditionally ammonia, is present to facilitate the formation of the copper acetylide. The reaction mixture is exposed to an oxidant, typically air or oxygen, which is bubbled through the solution to promote the coupling. The reaction progress is monitored, and upon completion, the 2,4-hexadiyne product is isolated through extraction and distillation.

| Parameter | Condition |

| Starting Material | Propyne (Methylacetylene) |

| Catalyst | Copper(I) salt (e.g., CuCl, CuBr) |

| Base | Ammonia |

| Oxidant | Air or Oxygen |

| Solvent | Ethanol, Water, or mixture |

| Temperature | Typically ambient to slightly elevated |

| Yield | Varies depending on specific conditions |

Eglinton Reaction

The Eglinton reaction offers a more controlled approach by using a stoichiometric amount of a copper(II) salt as the oxidant, eliminating the need for gaseous oxygen. The reaction is typically carried out in pyridine, which acts as both a solvent and a base.

Experimental Protocol: Eglinton Reaction of Propyne (General Procedure)

Propyne is introduced into a solution of a copper(II) salt, commonly cupric acetate, in pyridine. The mixture is typically heated to facilitate the reaction. The copper(II) ions oxidize the alkyne, leading to the formation of the diyne. The reaction is monitored, and upon completion, the product is isolated by quenching the reaction, followed by extraction and purification steps.

| Parameter | Condition |

| Starting Material | Propyne (Methylacetylene) |

| Reagent/Oxidant | Copper(II) salt (e.g., Cu(OAc)₂) |

| Solvent/Base | Pyridine |

| Temperature | Elevated temperatures (e.g., reflux) |

| Yield | Generally good to high yields |

Hay Coupling

The Hay coupling is a highly efficient, catalytic version of the Glaser coupling. The use of a copper(I)-TMEDA complex allows the reaction to proceed under milder conditions and in a wider range of organic solvents.

Experimental Protocol: Hay Coupling of Propyne (General Procedure)

Propyne is passed through a solution containing a catalytic amount of a copper(I) salt (e.g., CuCl) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in a suitable organic solvent such as acetone (B3395972) or isopropanol.[8] Air or oxygen is bubbled through the reaction mixture to serve as the oxidant, regenerating the active copper catalyst. The reaction is often exothermic and proceeds at or near room temperature. After the reaction is complete, the 2,4-hexadiyne is isolated via workup and distillation.

| Parameter | Condition |

| Starting Material | Propyne (Methylacetylene) |

| Catalyst | Copper(I) salt (e.g., CuCl) with TMEDA |

| Oxidant | Air or Oxygen |

| Solvent | Acetone, Isopropanol, or other organic solvents |

| Temperature | Typically ambient |

| Yield | Often high to excellent yields |

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthetic routes to 2,4-hexadiyne.

Glaser Coupling Workflow for 2,4-Hexadiyne Synthesis

Eglinton Reaction Workflow for 2,4-Hexadiyne Synthesis

Hay Coupling Workflow for 2,4-Hexadiyne Synthesis

Applications and Future Outlook

While 2,4-hexadiyne itself is a fundamental building block, its derivatives and the polydiacetylenes formed from them have garnered significant interest. These materials exhibit unique optical and electronic properties, making them promising for applications in sensors, nonlinear optics, and smart materials. The synthesis of 2,4-hexadiyne-1,6-diol, for example, serves as a common precursor to various functionalized diacetylenes that can be polymerized.[9][10]

The historical methods for 2,4-hexadiyne synthesis have paved the way for more sophisticated and greener synthetic protocols. Current research often focuses on developing more efficient and environmentally friendly catalytic systems for alkyne coupling reactions. The foundational work of Glaser, Eglinton, and Hay continues to be the bedrock upon which modern advancements in the synthesis of diynes and polyynes are built. This enduring legacy underscores the importance of understanding these core reactions for any scientist working in the fields of organic synthesis, materials science, and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Glaser coupling - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 9. Researches on acetylenic compounds. Part XXVIII. A new route to diacetylene and its symmetrical derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

Quantum Chemical Calculations for 2,4-Hexadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The protocols described herein are based on Density Functional Theory (DFT), a robust and widely used method for studying the electronic structure of small organic molecules.[6][7][8] Specifically, we will focus on the B3LYP functional combined with Pople-style basis sets, a level of theory known for providing a good balance between accuracy and computational cost for many organic systems.[9][10]

Core Computational Protocols

The quantum chemical investigation of 2,4-hexadiyne involves a sequential, multi-step workflow. This process begins with defining the initial molecular geometry, followed by an optimization to find the lowest energy conformation. Subsequent frequency calculations are crucial to verify the nature of the optimized structure and to predict vibrational spectra. Finally, specific properties such as NMR chemical shifts can be calculated.

I. Molecular Structure and Geometry Optimization

The first step in any computational chemistry study is to obtain an optimized molecular geometry, which corresponds to a local minimum on the potential energy surface.[11] This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until the total energy of the molecule is minimized and the forces approach zero.

Detailed Protocol:

-

Initial Structure Generation: Construct the 3D structure of 2,4-hexadiyne (C₆H₆). This can be done using any molecular building software (e.g., GaussView, Avogadro). The initial structure should have the correct connectivity and a reasonable initial geometry based on standard bond lengths and angles.

-

Selection of Theory Level:

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a popular choice for organic molecules.[9][10]

-

Basis Set: 6-31G(d,p). This is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which is a good starting point for geometry optimizations.[7] For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.

-

-

Execution of Optimization: Perform the geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, Q-Chem, ORCA). The calculation is considered converged when the forces on the atoms and the change in energy between optimization steps fall below predefined threshold values.

-

Verification of Minimum: Following a successful optimization, a vibrational frequency analysis must be performed at the same level of theory to confirm that the obtained structure is a true energy minimum.[11] A minimum energy structure will have zero imaginary frequencies.[11][12]

II. Vibrational Frequency Analysis

Harmonic vibrational frequency calculations are essential for several reasons: they confirm that an optimized geometry is a true minimum, provide the zero-point vibrational energy (ZPVE), and allow for the simulation of infrared (IR) and Raman spectra.[12][13][14] The calculation involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies.[13]

Detailed Protocol:

-

Input Geometry: Use the optimized geometry of 2,4-hexadiyne obtained from the previous step. It is critical to use the exact same level of theory (functional and basis set) for both optimization and frequency calculations.[12]

-

Calculation Type: Specify a frequency (FREQ) calculation in the quantum chemistry software.

-

Analysis of Output:

-

Imaginary Frequencies: Check the output for the number of imaginary frequencies. For a stable molecule (a local minimum), there should be zero imaginary frequencies.[11] One imaginary frequency indicates a transition state.

-

IR and Raman Spectra: The output will list the harmonic vibrational frequencies (typically in cm⁻¹), IR intensities, and Raman activities.[14] These data can be used to generate theoretical spectra. It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental values, as the harmonic approximation tends to overestimate frequencies.[14]

-

III. NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts of ¹H and ¹³C nuclei.[9][15]

Detailed Protocol:

-

Input Geometry: Use the optimized, frequency-verified geometry of 2,4-hexadiyne.

-

Selection of Theory Level:

-

Method: GIAO (Gauge-Independent Atomic Orbital).

-